Dibenzyl 1-methylhydrazine-1,2-dicarboxylate
CAS No.: 6002-83-1
Cat. No.: VC3835729
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6002-83-1 |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | benzyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate |
| Standard InChI | InChI=1S/C17H18N2O4/c1-19(17(21)23-13-15-10-6-3-7-11-15)18-16(20)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,18,20) |
| Standard InChI Key | XKOYHHVVJGYROX-UHFFFAOYSA-N |
| SMILES | CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural Characteristics and Physicochemical Properties
Dibenzyl 1-methylhydrazine-1,2-dicarboxylate (C₁₇H₁₈N₂O₄) features a central hydrazine group substituted with a methyl moiety at the N1 position and two benzyloxycarbonyl (Cbz) groups at the N1 and N2 positions. The benzyl esters confer lipophilicity, influencing solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. The methyl group introduces steric and electronic effects that modulate reactivity compared to unsubstituted hydrazine derivatives.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₄ |
| Molecular Weight | 314.34 g/mol |
| Functional Groups | Benzyl ester, methylhydrazine |
| Solubility | Soluble in polar aprotic solvents |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
The compound’s stability is contingent on environmental pH, as the ester groups are prone to hydrolysis in acidic or alkaline media . Spectroscopic characterization, inferred from analogous tert-butyl derivatives , would likely reveal distinct NMR signals for the benzyl protons (δ 7.2–7.4 ppm), methyl group (δ 3.1 ppm), and carbonyl carbons (δ 165–170 ppm).
Synthesis and Industrial Production
The synthesis of dibenzyl 1-methylhydrazine-1,2-dicarboxylate can be extrapolated from methods used for tert-butyl analogs . A representative pathway involves the stepwise protection of N-methylhydrazine with benzyl chloroformate under controlled conditions:
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Reaction Setup: N-methylhydrazine is dissolved in an inert solvent (e.g., dichloromethane or isopropanol) and cooled to 0–5°C.
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Acylation: Benzyl chloroformate is added dropwise, maintaining a molar ratio of 2:1 (chloroformate:hydrazine).
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Purification: The crude product is isolated via column chromatography (20–30% ethyl acetate in hexane) to yield the diester .
Critical Parameters:
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Temperature Control: Exothermic reactions necessitate cooling to prevent decomposition.
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Stoichiometry: Excess benzyl chloroformate ensures complete diacylation.
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Catalysis: Triethylamine may be added to scavenge HCl, though this is optional for tert-butyl analogs .
Industrial production would require scaling these steps while optimizing for yield and purity. Continuous flow reactors could mitigate exothermicity, and crystallization may replace chromatography for cost efficiency.
Reactivity and Mechanistic Insights
The compound’s reactivity arises from its electrophilic carbonyl groups and nucleophilic hydrazine nitrogen. Key reaction pathways include:
Nucleophilic Substitutions
The hydrazine nitrogen can participate in alkylation or acylation reactions. For example, treatment with alkyl halides yields N-alkylated derivatives, while reaction with acyl chlorides produces tetraacylhydrazines .
Cycloadditions
As a 1,3-dipole precursor, the compound may engage in [3+2] cycloadditions with electron-deficient alkynes or alkenes, forming pyrazolidine or pyrazoline heterocycles. This reactivity mirrors that of dimethyl acetylenedicarboxylate (DMAD) in forming imidazo[1,5-b]pyridazines .
Hydrolysis and Decarboxylation
Under acidic conditions, hydrolysis of the ester groups generates 1-methylhydrazine-1,2-dicarboxylic acid, which may decarboxylate to form methylhydrazine derivatives. This pathway is critical for prodrug activation in pharmaceutical applications .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Hydrazine Derivatives
The benzyl esters in dibenzyl 1-methylhydrazine-1,2-dicarboxylate enhance lipophilicity compared to methyl or tert-butyl analogs, facilitating membrane permeability in biological systems. Conversely, the methyl group at N1 reduces basicity, altering coordination behavior in metal complexation .
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